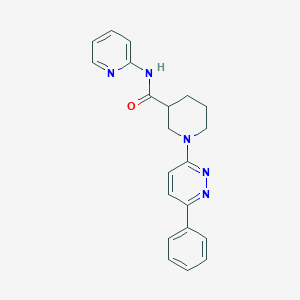
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for its potential as a kynurenine monooxygenase (KMO) inhibitor, which is significant in the context of neurodegenerative diseases like Huntington's disease. KMO is involved in the kynurenine pathway, which affects neuroprotective and neurotoxic metabolites in the brain .
Biological Activities
- Antiviral Activity : Preliminary studies suggest that derivatives of compounds similar to this compound may exhibit antiviral properties against various viruses, including HIV and HSV .
- Neuroprotective Effects : The compound has shown promise in enhancing cognitive function and neuroprotection by modulating kynurenine pathway metabolites .
- Antibacterial and Antifungal Activity : Similar compounds have been evaluated for their antibacterial and antifungal activities, demonstrating moderate effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Study 1: KMO Inhibition in Huntington's Disease Models
A study evaluated the effects of a KMO inhibitor derived from similar chemical structures on R6/2 mice, a model for Huntington's disease. The results indicated that treatment with this compound led to increased levels of kynurenic acid (a neuroprotective metabolite) while suppressing neurotoxic metabolites. Cognitive functions were also improved in treated mice .
Study 2: Antiviral Screening
A set of piperazine derivatives, including those structurally related to this compound, was screened for antiviral activity against HIV and other viruses. Compounds showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with specific derivatives exhibiting significant cytotoxicity thresholds .
Data Tables
| Activity Type | Compound Derivative | Effective Against | Cytotoxicity (CC50) |
|---|---|---|---|
| Antiviral | 3f | CVB-2 | 92 μM |
| Antiviral | 3g | HSV-1 | 100 μM |
| Neuroprotective | KMO Inhibitor | Huntington's Disease Model | N/A |
| Antibacterial | Various | Staphylococcus aureus | N/A |
Eigenschaften
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(23-19-10-4-5-13-22-19)17-9-6-14-26(15-17)20-12-11-18(24-25-20)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFQHPKFSAYXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













